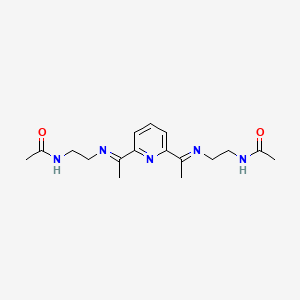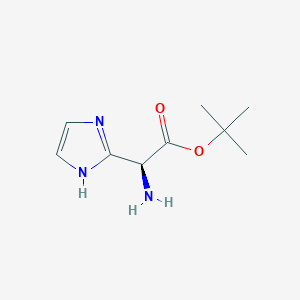
(2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol is an organic compound that features both an imidazole ring and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via alkylation reactions. For instance, 2-chloro-N,N-dimethylethylamine can be reacted with the imidazole derivative to form the desired product.
Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring, which can be achieved using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving imidazole-containing compounds. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its imidazole ring is a common motif in many drugs, and the dimethylaminoethyl group can enhance the compound’s pharmacokinetic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(2-(Dimethylamino)ethyl)-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
[2-[2-(dimethylamino)ethyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H15N3O/c1-11(2)4-3-8-9-5-7(6-12)10-8/h5,12H,3-4,6H2,1-2H3,(H,9,10) |
Clé InChI |
IMRGLYQIHTUNCZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=NC=C(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
